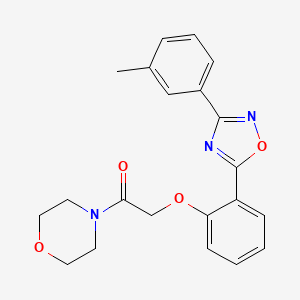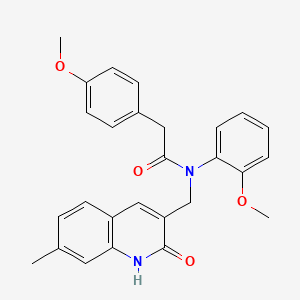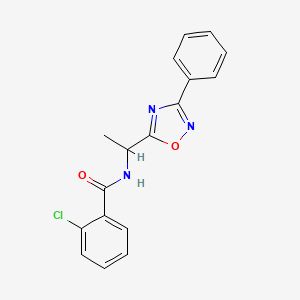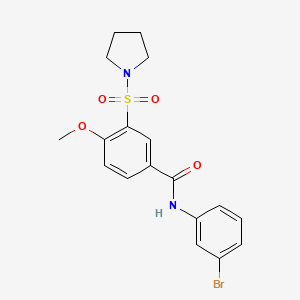
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as APSB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. APSB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. The proteasome is composed of multiple subunits, each of which plays a specific role in protein degradation. This compound binds to the catalytic site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential therapeutic agent for the treatment of cancer. This compound has also been shown to inhibit the growth of bacteria and viruses, suggesting that it may have applications in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potent inhibitory activity against the proteasome. This makes it a valuable tool for investigating various cellular processes that are regulated by protein degradation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in scientific research. One area of interest is the development of this compound-based therapies for the treatment of cancer. Another area of interest is the investigation of the role of the proteasome in various cellular processes, including DNA repair and immune system function. Additionally, the development of more potent and selective proteasome inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-acetylphenyl)pyrrolidine to form the corresponding amide. The final step involves the addition of sulfonyl chloride to the amide to form this compound.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the proteasome, which plays a critical role in the degradation of proteins. By inhibiting the proteasome, this compound can be used to investigate various cellular processes that are regulated by protein degradation, including cell cycle progression, apoptosis, and DNA repair.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXAQKGCKFZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


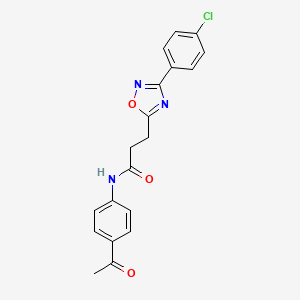
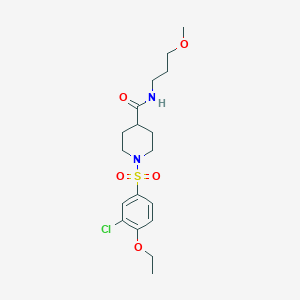
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

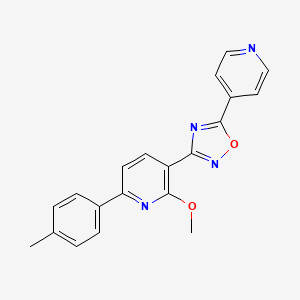

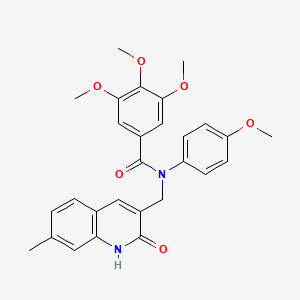
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
